2,4-Dimethylpentanenitrile

説明

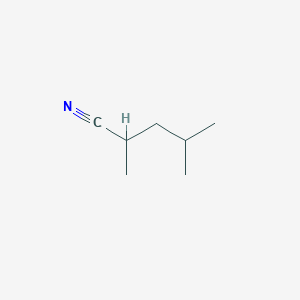

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXCGWKSEPPDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619337 | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-94-6 | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylpentanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aliphatic nitrile, serves as a valuable synthon in organic chemistry. Its unique branched structure and the versatile reactivity of the cyano group make it a molecule of interest for the synthesis of complex organic scaffolds. This guide provides a comprehensive overview of its core chemical properties, synthesis, characteristic reactions, spectroscopic signature, and essential safety protocols. The content herein is curated to provide field-proven insights and explain the causality behind experimental choices, ensuring a robust understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₃N, possesses a seven-carbon backbone featuring methyl groups at positions 2 and 4, and a terminal nitrile functional group.[1] The presence of these branched methyl groups influences its steric profile and physical properties compared to its linear isomers.

Structural Representation

Caption: 2D structure of this compound.

Core Physicochemical Data

A summary of the key computed and experimental properties of this compound is presented below. These values are critical for planning reactions, purification procedures, and safety measures.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₃N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| CAS Number | 69975-94-6 | PubChem[1] |

| Canonical SMILES | CC(C)CC(C)C#N | PubChem[1] |

| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of nitriles can be achieved through various established methods. For this compound, a common conceptual pathway involves the hydrocyanation of a corresponding alkene or nucleophilic substitution.

Conceptual Synthesis via Hydrocyanation

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond.[2] Industrially, this process is catalyzed by nickel complexes and is a cornerstone for producing compounds like adiponitrile, a precursor to nylon.[2][3] A plausible substrate for synthesizing this compound would be an isomer of diisobutylene.

Caption: Conceptual workflow for synthesis via hydrocyanation.

Laboratory-Scale Synthesis Protocol

A practical laboratory synthesis can be adapted from the reaction of isobutyraldehyde and isobutyronitrile. This approach leverages readily available starting materials.

Protocol: Synthesis from Isobutyraldehyde

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare a solution of a strong base (e.g., LDA) in an appropriate anhydrous solvent (e.g., THF) at -78 °C.

-

Anion Formation: Slowly add isobutyronitrile to the base solution to form the corresponding carbanion. The rationale here is to deprotonate the alpha-carbon, creating a potent nucleophile.

-

Nucleophilic Attack: Add isobutyraldehyde dropwise to the reaction mixture. The isobutyronitrile carbanion will attack the electrophilic carbonyl carbon of the isobutyraldehyde.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield 2,4-dimethyl-3-hydroxypentanenitrile.

-

Dehydration: The resulting cyanohydrin can then be dehydrated using a dehydrating agent like phosphorus oxychloride in pyridine to yield a mixture of unsaturated nitriles, which can then be selectively reduced to afford this compound.

Chemical Reactivity of the Nitrile Group

The cyano group (C≡N) is a versatile functional group due to its strong polarization, which renders the carbon atom electrophilic.[4] This allows it to undergo a variety of transformations, making this compound a useful intermediate.[5]

Sources

- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study | MDPI [mdpi.com]

- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dimethylpentanenitrile. Intended for professionals in research and drug development, this document collates available data on its molecular structure, physicochemical characteristics, spectroscopic profile, and safety considerations. The information presented herein is synthesized from various chemical databases and literature sources to serve as a foundational resource for the application and further investigation of this compound.

Introduction

This compound, a branched aliphatic nitrile, presents a unique molecular architecture that warrants detailed study of its physical and chemical behavior. While not as extensively documented as simpler nitriles, understanding its properties is crucial for its potential applications in organic synthesis, as a building block for more complex molecules, or in the development of novel chemical entities. This guide aims to consolidate the available information, providing a reliable reference for laboratory and research settings.

The structure of this compound, with its two methyl groups on the pentane backbone, introduces chirality at the C2 and C4 positions, leading to stereoisomers. The physical properties detailed in this guide are for the racemic mixture unless otherwise specified.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of computed and, where available, experimental data. It is important to note that experimental values for some properties of this specific nitrile are not widely published. In such cases, data for structurally related compounds or general trends for aliphatic nitriles are provided for context.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 69975-94-6 | PubChem[1] |

| Boiling Point | 82-118 °C (general range for similar nitriles) | Turito[2] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 111.104799419 Da | PubChem[1] |

| Monoisotopic Mass | 111.104799419 Da | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

Note on Physical State: Based on the boiling points of similar nitriles, this compound is expected to be a colorless liquid at room temperature with a characteristic odor.[2][3]

Solubility Profile

Nitriles with shorter carbon chains exhibit good solubility in water due to the potential for hydrogen bonding between the lone pair of electrons on the nitrogen atom and the hydrogen atoms of water.[4] However, as the alkyl chain length and branching increase, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[2][3][4] Therefore, this compound is expected to have low solubility in water but should be miscible with a wide range of organic solvents such as ethanol, diethyl ether, and acetone.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group (C≡N).

-

C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2260-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

-

C-H Stretch: Strong absorptions from the stretching of the C-H bonds in the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.

-

C-H Bend: Bending vibrations for the methyl and methylene groups will be present in the fingerprint region, typically around 1470-1365 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different hydrogen environments in the molecule. Due to the chirality, the spectrum may be complex. However, for a simplified interpretation of the racemic mixture, the following signals can be anticipated:

-

Multiple signals in the upfield region (approximately 0.8-2.5 ppm) corresponding to the methyl, methylene, and methine protons. The splitting patterns will be complex due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

The carbon of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-125 ppm.

-

The aliphatic carbons will resonate in the upfield region of the spectrum.

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed synthesis for this compound is not prominently described in readily available literature, a common method for the preparation of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis).[2] For this compound, a plausible synthetic route would involve the reaction of a 1-halo-2,4-dimethylpentane with sodium or potassium cyanide.

Caption: Plausible synthetic route to this compound.

Another potential synthetic approach is the dehydration of the corresponding amide, 2,4-dimethylpentanamide.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nitrile functional group.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2,4-dimethylpentanoic acid) under acidic or basic conditions.[5]

-

Reduction: Nitriles can be reduced to primary amines (2,4-dimethylpentylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

-

Grignard Reaction: Reaction with Grignard reagents will lead to the formation of ketones after hydrolysis of the intermediate imine.

Caption: Key reactions of this compound.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile rubber).

-

Laboratory coat.

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Experimental Protocols

Determination of Refractive Index

The refractive index is a valuable physical constant for the characterization of liquid compounds.

Objective: To measure the refractive index of a liquid sample of this compound.

Apparatus: Abbe refractometer, constant temperature water bath, Pasteur pipette.

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to a constant temperature, typically 20°C or 25°C.

-

Using a clean Pasteur pipette, apply a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the sample to thermally equilibrate for a few minutes.

-

Adjust the light source and the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

Use the chromaticity adjustment to eliminate any color fringes from the dividing line.

-

Center the sharp, achromatic dividing line on the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

Acquisition of an Infrared Spectrum (ATR-FTIR)

Objective: To obtain the infrared spectrum of liquid this compound.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample onto the ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Caption: Workflow for ATR-FTIR analysis.

Conclusion

This compound is a branched aliphatic nitrile with physical and chemical properties that are largely predictable based on its structure and the behavior of similar compounds. While there is a notable lack of experimentally determined data in the public domain, this guide provides a solid foundation of its known and expected characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical profile, which will be invaluable for its potential use in synthetic chemistry and other scientific disciplines. Researchers are encouraged to adhere to strict safety protocols when handling this and other nitrile-containing compounds.

References

- Nitriles - Structure, Properties Reactions, and Uses. (2022, September 5). Turito. [Link]

- 2-Amino-2,4-dimethylpentanenitrile. PubChem. [Link]

- Nitriles- Structure. BYJU'S. [Link]

- This compound. PubChem. [Link]

- Nitrile. Wikipedia. [Link]

- Physical Properties of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

- Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dimethylpentanenitrile molecular structure and weight

An In-depth Technical Guide to 2,4-Dimethylpentanenitrile: Molecular Structure, Physicochemical Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive analysis of this compound, a branched aliphatic nitrile. While not a widely commercialized chemical, its structure presents an interesting case for detailed characterization, relevant to researchers in organic synthesis, medicinal chemistry, and analytical science. This document delineates its core molecular identity, physicochemical properties, and a multi-faceted analytical approach for its unambiguous structural elucidation. By integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this guide offers both theoretical predictions and practical, field-proven protocols. The causality behind each analytical choice is explained, providing a framework for the rigorous characterization of niche organic molecules. A plausible synthetic route is also proposed, grounding the compound in the context of practical organic chemistry.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its unambiguous identity through standardized nomenclature and to quantify its physical properties. These data points are critical for database registration, safety assessment, and predicting chemical behavior.

Nomenclature and Identifiers

This compound is a chiral molecule possessing a stereocenter at the C2 position. The information presented here pertains to the racemic mixture.[1] Key identifiers are consolidated from authoritative chemical databases.[1][2][3]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₇H₁₃N | PubChem[2] |

| CAS Number | 69975-94-6 | PubChem[2], GSRS[1] |

| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | PubChem[2], GSRS[1] |

| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | PubChem[2], GSRS[1] |

| Canonical SMILES | CC(C)CC(C)C#N | PubChem[2] |

Molecular Structure and Stereochemistry

The structure consists of a five-carbon pentane backbone with methyl groups at positions 2 and 4 and a nitrile functional group at position 1. The carbon at position 2 (C2), which is bonded to both a methyl group and the cyano group, is a chiral center.

Caption: 2D structure of this compound with the C2 stereocenter marked.

Physicochemical Properties

The following properties were computationally predicted and are available in the PubChem database.[2] These values are essential for predicting the compound's solubility, membrane permeability, and environmental fate.

| Property | Value | Unit |

| Molecular Weight | 111.18 | g/mol |

| Monoisotopic Mass | 111.10480 | Da |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 23.8 | Ų |

Analytical Characterization and Spectroscopic Profile

A singular analytical technique is insufficient for the unambiguous confirmation of a molecular structure. A synergistic approach employing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides orthogonal data points that, when combined, constitute a self-validating system for structural elucidation.

Mass Spectrometry (MS)

Causality: MS is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Electron ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Expected Fragmentation: The molecular ion peak ([M]⁺•) is expected at m/z 111. Due to the branched aliphatic nature, this peak may be of low intensity.[4] Key fragmentation pathways would include:

-

Alpha-Cleavage: Cleavage of the C2-C3 bond, adjacent to the nitrile group, is a favorable pathway for nitriles.

-

Loss of Isopropyl Group: Cleavage of the C3-C4 bond can result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.

-

Formation of Stable Carbocations: The branched structure readily forms stable secondary carbocations. The most abundant peak is often the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43.[4]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

GC Column: Utilize a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.

-

Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Data Acquisition: Scan the mass range from m/z 40 to 200.

-

Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For this compound, its primary diagnostic value is the unambiguous detection of the nitrile (C≡N) triple bond.

Expected Absorptions: The spectrum will be dominated by alkane C-H stretches and bends, but the key diagnostic peak is the nitrile stretch, which appears in a relatively clean region of the spectrum.[5]

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 2960 - 2870 | C-H | Alkane Stretch | Strong |

| 2260 - 2240 | C≡N | Nitrile Stretch | Medium, Sharp |

| 1470 - 1450 | C-H | Methylene/Methyl Bend | Medium |

| 1385 - 1365 | C-H | Methyl Umbrella Bend | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place one drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

-

Analysis: Identify the sharp absorption peak in the 2260-2240 cm⁻¹ region to confirm the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for complete structural elucidation in solution. ¹H NMR provides information on the electronic environment, count, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz): Due to the chiral center at C2, the molecule is asymmetric. The two methyl groups on the C4 isopropyl moiety are diastereotopic and should appear as two distinct doublets.

-

~2.5 ppm (1H, multiplet): The proton at C2, deshielded by the adjacent nitrile group.

-

~1.8 ppm (1H, multiplet): The proton at C4.

-

~1.5-1.7 ppm (2H, multiplet): The two diastereotopic protons of the CH₂ group at C3.

-

~1.4 ppm (3H, doublet): The methyl group at C2.

-

~1.0 ppm (6H, two doublets): The two diastereotopic methyl groups at C4.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz): All seven carbons are in unique chemical environments and should produce seven distinct signals.

-

~120-125 ppm: Quaternary carbon of the nitrile group (C1).

-

~40-45 ppm: Methylene carbon (C3).

-

~25-35 ppm: Methine carbons (C2 and C4).

-

~15-25 ppm: Methyl carbons (three distinct signals for the methyls at C2 and the two at C4).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a longer relaxation delay (~2-5 seconds) to ensure proper quantification of all carbon signals.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and analyze the splitting patterns (multiplicities).

Synthesis and Reactivity

Understanding the synthesis of a compound provides context for its potential impurities and scalability. The reactivity profile dictates its utility as a chemical intermediate.

Proposed Synthetic Pathway: Nucleophilic Substitution

Causality: A standard and reliable method for preparing aliphatic nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt (a Kolbe nitrile synthesis). This pathway is chosen for its high efficiency and use of readily available starting materials. The proposed precursor is 2-bromo-4-methylpentane.

Caption: Workflow for the proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (1.2 eq) and dimethyl sulfoxide (DMSO, 100 mL).

-

Addition of Reactant: While stirring, add 2-bromo-4-methylpentane (1.0 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Chemical Reactivity

The nitrile functional group is a versatile handle for further chemical transformations.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield 2,4-dimethylpentanoic acid.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, (2,4-dimethylpentan-1-yl)amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Conclusion

This compound is a chiral aliphatic nitrile defined by the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol .[2] Its structure can be rigorously confirmed through a combined analytical approach. Mass spectrometry confirms its molecular weight and reveals a fragmentation pattern characteristic of branched alkanes.[2] Infrared spectroscopy provides definitive evidence of the nitrile functional group via its characteristic sharp absorption near 2250 cm⁻¹.[2] Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon skeleton and proton environments, confirming the precise connectivity and stereochemical complexity. The protocols and predicted data within this guide provide a robust framework for the synthesis, purification, and characterization of this molecule, serving as a valuable resource for researchers in the chemical sciences.

References

- PubChem. This compound | C7H13N | CID 21881676.

- PubChem. 2-Hydroxy-2,4-dimethylpentanenitrile | C7H13NO | CID 107230.

- PubChem. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251.

- PubChem. 2,4-Dimethylpent-4-enenitrile | C7H11N | CID 20431523.

- Global Substance Registration System. This compound. U.S.

- PubChem. (2R)-2-amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 28109340.

- NIST. 2-methylpentanenitrile. NIST Chemistry WebBook. [Link]

- ChemSynthesis. 3-hydroxy-4,4-dimethylpentanenitrile.

- ChemSynthesis. 4,4-dimethylpentanenitrile.

- NIST. 2,2-Dimethylpentanenitrile. NIST Chemistry WebBook. [Link]

- NIST. 2,2-Dimethylpentanenitrile. NIST Chemistry WebBook. [Link]

- Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

- NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook. [Link]

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

- NIST. 2-Pentene, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

- NIST. Pentane, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

- NIST. Pentanenitrile. NIST Chemistry WebBook. [Link]

- YouTube. Structural Formula for 2,4-Dimethylpentane (C7H16). [Link]

- Doc Brown's Chemistry. C7H16 infrared spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]

- Doc Brown's Chemistry. C7H16 mass spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]

- Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2,4-Dimethylpentanenitrile: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis

Introduction

Nitriles represent a pivotal class of organic compounds, characterized by the -C≡N functional group. Their unique electronic properties and versatile reactivity make them indispensable building blocks in organic synthesis and key pharmacophores in medicinal chemistry. The nitrile group is often considered a bioisostere for carbonyl groups or alkynes and can participate in critical hydrogen bonding interactions within enzyme active sites.[1] Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of therapeutic indications, a testament to the functional group's metabolic stability and favorable physicochemical properties.[1]

This technical guide provides a comprehensive overview of 2,4-dimethylpentanenitrile, a chiral aliphatic nitrile. While not a widely commercialized compound itself, its structure serves as an excellent model for understanding the synthesis, properties, and analytical characterization of branched-chain nitriles that are foundational to the development of more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical identity, a proposed synthetic pathway with mechanistic rationale, and a detailed predictive analysis of its spectroscopic signature.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent filing, and scientific communication. The compound is systematically named by identifying the longest carbon chain containing the nitrile functional group and numbering it to assign the lowest possible locant to the carbon of the nitrile group.

The IUPAC name for the compound is This compound .[2] Key identifiers and basic properties are summarized in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | [2][3][4] |

| CAS Number | 69975-94-6 | [2][3] |

| Molecular Formula | C7H13N | [2] |

| Molecular Weight | 111.18 g/mol | [2] |

| Canonical SMILES | CC(C)CC(C)C#N | [2] |

| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | [2] |

Below is the two-dimensional structure of this compound, illustrating the connectivity of the atoms and the chiral center at the C2 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in both reaction media and biological systems. While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from established computational models.

| Property | Predicted Value | Source |

| XLogP3 | 2.2 | PubChem |

| Topological Polar Surface Area | 23.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The structure features a polar nitrile head and a nonpolar, branched alkyl tail. This amphipathic nature suggests limited solubility in water but excellent solubility in a wide range of organic solvents such as ethers, alcohols, and chlorinated hydrocarbons. Its predicted XLogP3 value of 2.2 indicates moderate lipophilicity, a common feature in orally bioavailable drug candidates.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is scarce, a robust and highly effective synthetic route can be designed based on the well-established Kolbe nitrile synthesis. This method involves the nucleophilic substitution of an alkyl halide by a cyanide salt, providing a direct and efficient pathway to the target nitrile.

The proposed synthesis begins with the commercially available alcohol, 4-methyl-2-pentanol, which is first converted to its corresponding alkyl bromide, 2-bromo-4-methylpentane. This intermediate then undergoes an SN2 reaction with sodium cyanide to yield the final product.

Proposed Synthetic Workflow

The overall two-step transformation is outlined below. The first step is a standard conversion of a secondary alcohol to a bromide, often using PBr₃ or HBr. The second step is the core nitrile formation.

Sources

2,4-Dimethylpentanenitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to 2,4-Dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for this compound

As a result, this guide has been constructed with the highest commitment to scientific integrity. Where specific data for this compound is absent, we have synthesized a presumptive safety profile based on the well-documented chemistry and toxicology of the aliphatic nitrile chemical family. The toxicity of aliphatic nitriles is primarily attributed to their in-vivo metabolism, which can release cyanide ions and disrupt cellular respiration[1][2]. Therefore, this substance must be handled with the caution appropriate for a potentially toxic chemical capable of causing harm through inhalation, ingestion, and dermal absorption[3][4]. All protocols and recommendations herein are grounded in established best practices for managing this chemical class. This approach ensures a trustworthy and authoritative guide, empowering researchers to work safely while acknowledging the existing data limitations.

Section 1: Chemical Identification and Properties

This compound is an organic compound belonging to the aliphatic nitrile family. Its core structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a nitrile (-C≡N) functional group.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | [5] |

| CAS Number | 69975-94-6 | [5] |

| Molecular Formula | C₇H₁₃N | [5] |

| Molecular Weight | 111.18 g/mol | [5] |

| Physical State | No data available (Presumed to be a liquid at STP) | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available (Presumed to be combustible/flammable) | |

| Solubility | Insoluble in water (presumed, typical for nitriles of this size)[4][6] |

Section 2: Hazard Identification and Classification (Inferred)

Disclaimer: No official GHS classification for this compound was found. The following classification is inferred based on the known hazards of the aliphatic nitrile class.

Aliphatic nitriles are recognized for their potential toxicity, which can manifest through multiple exposure routes[4]. The primary mechanism of systemic toxicity involves metabolic processes that liberate cyanide, a potent inhibitor of cellular respiration[1]. Furthermore, incomplete combustion of nitriles generates highly toxic hydrogen cyanide gas[4].

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Presumed) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 (Presumed) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 (Presumed) | H332: Harmful if inhaled |

| Flammable Liquids | Category 3 or 4 (Presumed) | H226/H227: Flammable liquid and vapor or Combustible liquid |

| Skin Corrosion/Irritation | Category 2 (Possible) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A (Possible) | H319: Causes serious eye irritation |

GHS Pictograms (Presumed):

Signal Word (Presumed): Warning

Section 3: Safe Handling and Storage Protocols

The cornerstone of working safely with this compound is a multi-layered approach that combines engineering controls, stringent work practices, and appropriate personal protective equipment (PPE). The causality behind these protocols is the mitigation of risks from inhalation of vapors, dermal contact, and accidental ingestion.

Detailed Protocol for Safe Handling

-

Preparation and Engineering Controls:

-

Step 1.1: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation. The fume hood provides a contained workspace that constantly removes potentially harmful vapors from the user's breathing zone.

-

Step 1.2: Ensure an operational safety shower and eyewash station are within a 10-second travel distance and are unobstructed.[3] This is a critical failsafe for immediate decontamination in the event of a significant splash.

-

-

Personal Protective Equipment (PPE) Adherence:

-

Step 2.1: Wear safety goggles with side shields conforming to EN166 or NIOSH standards. Chemical splashes are a primary risk, and complete eye protection is mandatory.

-

Step 2.2: Wear compatible chemical-resistant gloves. While nitrile gloves are commonly used in labs, their compatibility with nitriles can vary; always consult the glove manufacturer's resistance chart. Change gloves immediately if contamination is suspected.

-

Step 2.3: Wear a flame-resistant lab coat, fully buttoned, to protect skin and personal clothing from minor splashes.

-

-

Procedural Controls:

-

Step 3.1: Ground all containers and receiving equipment when transferring the substance to prevent the buildup of static electricity, which could serve as an ignition source.[7]

-

Step 3.2: Use only non-sparking tools for all operations.

-

Step 3.3: Keep the container tightly closed when not in use to minimize the release of vapors into the work environment.

-

Step 3.4: Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can cause violent reactions or the release of hydrogen cyanide.[4][6]

-

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

-

Container: Keep the substance in its original, tightly sealed container.

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing acids.[4]

Caption: Workflow for the safe handling of this compound.

Section 4: Emergency and First-Aid Procedures

A rapid and informed response is critical in mitigating harm from accidental exposure.

First-Aid Measures

-

General Advice: Move the victim from the hazardous area to fresh air. Seek immediate medical attention for all but the most minor exposures and provide the attending physician with this safety data.

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[9][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12][13]

-

Note to Physician: This product is an aliphatic nitrile. The primary mechanism of toxicity may be the metabolic release of cyanide. Consider standard protocols for cyanide poisoning treatment. [1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6] A solid water stream may be ineffective.

-

Specific Hazards: The substance is presumed to be a combustible or flammable liquid. Vapors may form explosive mixtures with air.[7] Upon combustion, it may produce highly toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[4]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in positive pressure mode.[9]

Accidental Release Measures

The protocol for managing a spill is dictated by its scale and the immediate environment. The primary objectives are to contain the spill, prevent exposure, and ensure safe cleanup.

-

Isolate the Area: Immediately evacuate all non-essential personnel from the spill area.

-

Control Vapors & Ignition Sources: Ensure adequate ventilation. Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

-

Don Appropriate PPE: Wear respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.

-

Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Caption: Emergency response workflow for a spill of this compound.

Section 5: Stability and Reactivity

-

Reactivity: Generally stable under normal conditions. However, nitriles as a class can react violently with strong oxidizing acids. They are also incompatible with strong bases, which can lead to the production of hydrogen cyanide gas.[4][6]

-

Chemical Stability: Stable under recommended handling and storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and reducing agents.[4]

-

Hazardous Decomposition Products: When heated to decomposition or during combustion, it will emit highly toxic fumes of hydrogen cyanide, carbon monoxide, carbon dioxide, and other nitrogen oxides.[4]

References

- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).

- PubChem. (n.d.). This compound.

- HEALTH INFORMATION. (n.d.). First Aid Information.

- American Academy of Allergy, Asthma & Immunology. (2023). Nitrile glove dermatitis.

- CPAchem. (2023). Safety data sheet.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.

- National Poisons Centre. (n.d.). First Aid.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

- National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.

- U.S. Environmental Protection Agency (EPA). (n.d.). Aliphatic nitriles Final AEGL Document.

- Safe Work Australia. (n.d.). Classifying hazardous chemicals.

- PubMed - NIH. (n.d.). Comparative toxicities of aliphatic nitriles.

- PubMed - NIH. (n.d.). Relationships between toxicity and structure of aliphatic nitriles.

- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

- ResearchGate. (n.d.). Importance of aliphatic nitriles in pharmaceuticals.

Sources

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2,2'-Azobis(2,4-dimethyl)valeronitrile(4419-11-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. fishersci.com [fishersci.com]

- 13. poison.vcu.edu [poison.vcu.edu]

A Spectroscopic Guide to 2,4-Dimethylpentanenitrile: Unveiling Molecular Structure through NMR, IR, and MS Data

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-dimethylpentanenitrile (C₇H₁₃N). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted and analogous experimental data, this guide offers a comprehensive framework for the spectroscopic characterization of branched-chain nitriles.

Introduction

This compound is a branched aliphatic nitrile whose structural confirmation is paramount for its application in synthetic chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating its molecular architecture. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation of the spectral features that collectively serve as a unique fingerprint for this compound.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. The structure of this compound, shown below, reveals key features that will manifest in its spectra.

Caption: Predicted NMR correlations for this compound.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups.

Experimental Protocol (Typical Acquisition):

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2245 | C≡N stretch | Strong, sharp |

| 2960 - 2870 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1385 - 1370 | C-H bend (CH₃) | Medium |

Interpretation:

-

The Nitrile Signature: The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2245 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond stretch in aliphatic nitriles. [1]Its intensity is due to the large change in dipole moment during the vibration.

-

Aliphatic Moieties: The strong absorptions in the 2960-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The bending vibrations for these groups are observed in the 1470-1370 cm⁻¹ region. [2]The absence of significant absorptions in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹ or strong C=O stretch around 1700 cm⁻¹) confirms the purity of the nitrile and the absence of other functional groups.

III. Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol (Typical Acquisition):

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

-

Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment |

| 111 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | [C₃H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 111 corresponds to the molecular weight of this compound (111.18 g/mol ). [3]* Fragmentation Pathways: The fragmentation pattern is dictated by the stability of the resulting carbocations. The loss of a methyl group (CH₃, mass = 15) from the molecular ion would result in a fragment at m/z 96. Cleavage of the bond between C-3 and C-4 can lead to the formation of an isopropyl cation ([C₃H₇]⁺) at m/z 43, which is a relatively stable secondary carbocation and is therefore expected to be a prominent peak. The fragment at m/z 69 could arise from the loss of an isopropyl radical. The peak at m/z 55 is likely due to the [C₄H₇]⁺ fragment. The presence of a peak at m/z 41 is characteristic of allylic carbocations, which can be formed through rearrangement.

Caption: Plausible fragmentation pathways for this compound in MS.

IV. Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and self-validating confirmation of the structure of this compound. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, consistent with the branched aliphatic structure and the presence of a nitrile group. The IR spectrum offers a clear and unambiguous signature of the C≡N triple bond, while the mass spectrum provides the molecular weight and a logical fragmentation pattern that aligns with the known principles of carbocation stability. This guide demonstrates the synergistic power of these spectroscopic techniques in the comprehensive characterization of organic molecules.

References

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethylpentanenitrile

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 2,4-dimethylpentanenitrile (C₇H₁₃N), a chiral aliphatic nitrile.[1][2] By dissecting the theoretical underpinnings of its spectral features—chemical shift, spin-spin coupling, and signal integration—this document serves as a practical reference for researchers. We will explore the influence of the electron-withdrawing nitrile group and the molecule's stereochemistry on the resulting spectrum. The guide also includes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring both reproducibility and accuracy in laboratory settings.

Molecular Structure and Proton Environments

This compound is a saturated nitrile featuring two methyl branches. Its structure contains a stereocenter at the C2 position, which renders the adjacent C3 methylene protons diastereotopic. This seemingly simple molecule presents a rich and informative ¹H NMR spectrum due to these structural nuances.

The IUPAC name for the compound is this compound, and it is also known as 2,4-dimethylvaleronitrile.[1] For the purpose of this guide, the protons are systematically labeled as shown in the diagram below to facilitate spectral assignment.

Figure 2: Key ³J (three-bond) spin-spin coupling relationships in this compound.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining a high-resolution, artifact-free ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical; CDCl₃ is common for non-polar to moderately polar organic compounds. [3]3. Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale. [3]4. Transfer: Vortex the solution until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer.

Instrument Setup & Data Acquisition

-

Insertion: Insert the NMR tube into the spinner turbine and carefully adjust the depth using a depth gauge. Place the sample into the NMR magnet.

-

Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment (e.g., 'zg30').

-

Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.

-

Acquisition Time (AQ): Set to 2-4 seconds for good resolution.

-

Relaxation Delay (D1): Set to 1-5 seconds to allow for full proton relaxation between scans.

-

Number of Scans (NS): For a sample of this concentration, 16 or 32 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

-

Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate all signals to determine the relative proton counts for each multiplet.

Figure 3: Standardized workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental structural features—such as electron-withdrawing groups, branching, and stereochemistry—translate into distinct and predictable spectral data. A thorough analysis of the chemical shifts, integration values, and complex coupling patterns allows for the unambiguous confirmation of its molecular structure. The proton alpha to the nitrile (Hₐ) is the most downfield signal, while the six protons of the terminal isopropyl group (Hₕ) are the most upfield. The diastereotopic nature of the C3 protons (Hₑ, Hբ) serves as a key indicator of the C2 chiral center. By following the robust experimental protocol outlined herein, researchers can confidently acquire and interpret high-fidelity spectra for this and structurally related compounds, ensuring data integrity in research and development applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Department of Health & Human Services.

- Doc Brown's Chemistry. (n.d.). 2,4-dimethylpentane H-1 NMR spectrum.

- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles.

- Hunt, I. (n.d.). Spectroscopy Analysis: Nitriles. University of Calgary.

- ACD/Labs. (n.d.). NMR Prediction.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Duquesne Scholarship Collection. (n.d.). Metalated Nitriles: NMR and Cyclization Analysis.

Sources

- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4-Dimethylpentanenitrile

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dimethylpentanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the structural nuances revealed by ¹³C NMR spectroscopy. We will explore the causal factors behind the predicted chemical shifts, present a detailed experimental protocol for their determination, and provide a framework for interpreting the spectral data of branched aliphatic nitriles.

Introduction: The Role of ¹³C NMR in Structural Elucidation of Nitriles

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon framework, with each unique carbon atom typically producing a distinct signal.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[3]

For aliphatic nitriles such as this compound, ¹³C NMR is particularly powerful. The nitrile carbon (C≡N) itself gives a characteristic signal in a relatively uncongested region of the spectrum, typically between 115 and 125 ppm. The electron-withdrawing nature of the nitrogen atom significantly influences the chemical shifts of adjacent carbon atoms.[4] Factors such as branching, steric hindrance (γ-gauche effects), and inductive effects all play a critical role in the precise chemical shift values, allowing for detailed structural assignments.[5][6]

This guide will use established principles of substituent effects to predict the ¹³C NMR spectrum of this compound, providing a robust hypothesis for experimental verification.

Predicted ¹³C NMR Chemical Shifts for this compound

Molecular Structure and Carbon Numbering:

To facilitate discussion, the carbon atoms of this compound are numbered as follows:

Caption: Workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

This guide has provided a comprehensive technical overview of the ¹³C NMR chemical shifts for this compound. By leveraging data from analogous structures and established substituent effects, a detailed set of predicted chemical shifts has been presented, offering a solid basis for experimental verification. The causality behind these shifts, rooted in the electronic and steric influences of the branched alkyl structure and the nitrile functional group, has been explained. Furthermore, the inclusion of a detailed, field-proven experimental protocol provides researchers with a practical and self-validating workflow for obtaining high-quality spectral data. This integrated approach of prediction, explanation, and practical methodology serves as a valuable resource for scientists engaged in molecular characterization and drug development.

References

- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2022, February 8). 13-C NMR - How Many Signals.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- da Silva, A. B. F., et al. (2005). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance.

- Rzepa, H. S., et al. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC - NIH.

- SpectraBase. (n.d.). 2,4-Dimethylpentane - Optional[13C NMR] - Chemical Shifts.

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles.

- Gil, R. R., & Williams, A. J. (Eds.). (2018). NMR Spectroscopy in Pharmaceutical Analysis. Chapter 5: Acquiring 1 H and 13 C Spectra.

- ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Request PDF.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Solubility of 2,4-Dimethylpentanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solvent Profile of a Niche Nitrile

In the landscape of chemical synthesis and pharmaceutical development, the seemingly simple parameter of solubility is a cornerstone of process design, formulation, and purification. 2,4-Dimethylpentanenitrile, a branched alkyl nitrile, presents a unique molecular architecture that dictates its interactions with a spectrum of organic solvents. This guide moves beyond a superficial listing of data, offering a deep dive into the theoretical underpinnings of its solubility, predictive models for solvent selection, and rigorous experimental protocols for empirical determination. As Senior Application Scientists, our goal is to equip you not just with data, but with a framework for understanding and predicting the behavior of this and similar molecules in your own research endeavors.

The Molecular Persona of this compound: A Structural Overview

This compound (C7H13N) is an aliphatic nitrile characterized by a seven-carbon chain with methyl groups at the second and fourth positions.[1][2] The defining feature of this molecule is the cyano (-C≡N) functional group, which imparts a degree of polarity to an otherwise non-polar hydrocarbon scaffold. The presence of branching in the alkyl chain also influences its physical properties, including its boiling point and interactions with solvent molecules.

A critical computed property for understanding its solubility is the XLogP3-AA value, which is 2.2.[1] This value suggests a greater affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones, a key consideration in solvent selection.

The Science of Dissolution: Theoretical Pillars of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept in predicting solubility.[3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure gives rise to a combination of forces:

-

Van der Waals Forces: The predominant forces due to the non-polar alkyl backbone.

-

Dipole-Dipole Interactions: Originating from the polar cyano group.

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[4][5][6] HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their Hansen parameters should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[5]

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | High | The long, non-polar alkyl chain of hexane will readily interact with the non-polar backbone of this compound via van der Waals forces. |

| Toluene | Non-polar Aromatic | High | Similar to hexane, the non-polar nature of toluene makes it a good solvent. The aromatic ring may offer slightly different interactions compared to an aliphatic solvent. |

| Diethyl Ether | Slightly Polar | High | The small dipole moment of ether and its ability to engage in weak dipole-dipole interactions, in addition to its non-polar character, make it a suitable solvent. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity is higher, but it lacks hydrogen bonding donors. The polar-polar interactions between the ketone and nitrile groups will contribute to solubility, but the mismatch in overall polarity may limit it. |

| Ethanol | Polar Protic | Moderate to Low | The hydrogen bonding capability of ethanol will not be strongly reciprocated by the nitrile group (which is a hydrogen bond acceptor but not a donor). The polar nature of ethanol is also a significant mismatch with the largely non-polar solute.[7][8] |

| Methanol | Polar Protic | Low | Similar to ethanol, but with a higher polarity, leading to a greater mismatch and therefore lower predicted solubility. |

| Water | Highly Polar Protic | Very Low / Immiscible | The significant difference in polarity and the inability of this compound to effectively disrupt the strong hydrogen bonding network of water will result in very poor solubility.[7][8] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Low | While aprotic, DMSO is highly polar. The large disparity in polarity between DMSO and the predominantly non-polar solute will likely lead to low solubility. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, a systematic and reproducible experimental approach is essential. The following protocol outlines a robust method for generating accurate solubility data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solute to settle.

-

For solutions with finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the extracted solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or GC-MS method.

-

Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.

-

Quantify the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration from GC analysis (g/mL) × Dilution factor × 100)

-

Visualizing the Workflow

Caption: A flowchart illustrating the key stages in the experimental determination of solubility.

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory or industrial setting.

-

Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. A solvent that fully dissolves the nitrile and other reactants is often preferred.

-

Purification: Solubility data is crucial for developing effective purification strategies, such as crystallization and extraction. For instance, a solvent in which the nitrile is highly soluble at elevated temperatures but poorly soluble at lower temperatures would be ideal for recrystallization.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate in various excipients and solvents is a critical factor in designing a stable and bioavailable formulation.

-

Safety and Handling: Knowing the solubility of a compound helps in developing appropriate procedures for handling spills and for cleaning equipment.

Conclusion: A Framework for Rational Solvent Selection

While this guide provides a robust theoretical and practical framework for understanding the solubility of this compound, it is crucial to recognize that these are predictive and procedural tools. Empirical verification through the detailed experimental protocol is the gold standard. The principles of "like dissolves like" and the application of Hansen Solubility Parameters offer a powerful starting point for rational solvent selection, saving valuable time and resources in the laboratory. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the complexities of solubility and optimize their chemical processes.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.